(1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-nociceptive, and potential therapeutic applications in various fields of medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 1-benzylpiperidine with 4-methylpiperazine in the presence of a suitable catalyst and solvent. The reaction conditions often include moderate temperatures and controlled pH levels to ensure optimal yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
(1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and anti-nociceptive properties, making it a potential candidate for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammatory and nociceptive processes. The compound may inhibit the production of pro-inflammatory cytokines and reduce the activity of enzymes like myeloperoxidase, thereby alleviating inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with similar anti-inflammatory properties.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: A compound used in organic synthesis with comparable chemical structure and reactivity.
Uniqueness
(1-Benzylpiperidin-4-yl)(4-methylpiperazin-1-yl)methanone stands out due to its unique combination of piperidine and piperazine moieties, which confer distinct pharmacological properties.
Properties
IUPAC Name |
(1-benzylpiperidin-4-yl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-19-11-13-21(14-12-19)18(22)17-7-9-20(10-8-17)15-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVKSNQSJLHWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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